![molecular formula C20H30N2O4S B5360395 1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine, commonly known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been studied for its ability to interact with various biological targets, including the dopamine transporter and sigma receptors.
作用机制
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MPP increases the levels of dopamine in the brain, leading to increased dopamine signaling and neurotransmission. MPP also interacts with sigma receptors, which are involved in the regulation of mood and anxiety. The exact mechanism of action of MPP on sigma receptors is not fully understood, but it is believed to involve modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine and sigma receptors, MPP has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA. MPP has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic properties in various diseases.
实验室实验的优点和局限性
One of the main advantages of using MPP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various biological processes. However, MPP also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous dopamine in the brain. Additionally, MPP has been shown to have some toxic effects in animal models, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on MPP. One area of interest is in the development of MPP analogs with improved selectivity and potency for the dopamine transporter. This could lead to the development of more effective therapies for Parkinson's disease and other dopamine-related disorders. Another area of research is in the development of MPP-based therapies for depression and anxiety. Further studies are needed to fully understand the mechanism of action of MPP on sigma receptors and to determine its potential as a therapeutic agent in these disorders. Overall, MPP is a promising compound that has the potential to make significant contributions to the field of neuroscience and pharmacology.
合成方法
MPP can be synthesized using a multi-step process that involves the reaction of piperidine with 2-methoxy-5-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-(2-bromoacetyl)-1-methylpiperidine to yield MPP. This synthesis method has been optimized for high yield and purity, making MPP readily available for scientific research.
科学研究应用
MPP has been studied extensively for its potential therapeutic properties in various diseases. One of the most promising areas of research is in the treatment of Parkinson's disease. MPP has been shown to inhibit the reuptake of dopamine, a neurotransmitter that is depleted in Parkinson's disease. By increasing dopamine levels in the brain, MPP has the potential to alleviate the symptoms of Parkinson's disease, such as tremors and rigidity.
MPP has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to interact with sigma receptors, which are involved in the regulation of mood and anxiety. MPP has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in these areas.
属性
IUPAC Name |
3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-6-5-11-21(15-16)20(23)10-7-17-14-18(8-9-19(17)26-2)27(24,25)22-12-3-4-13-22/h8-9,14,16H,3-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBDASNYGRCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)
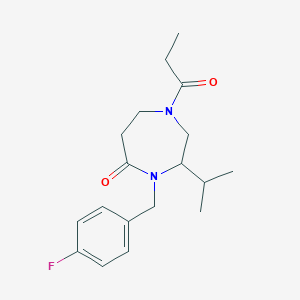
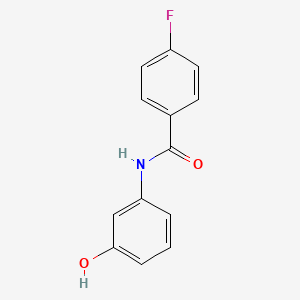
![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)
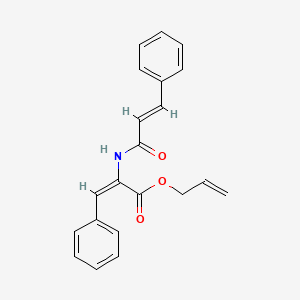
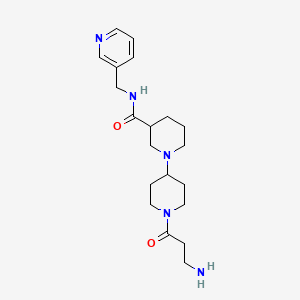
![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)
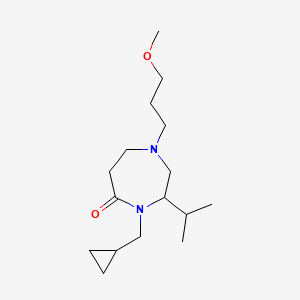
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)